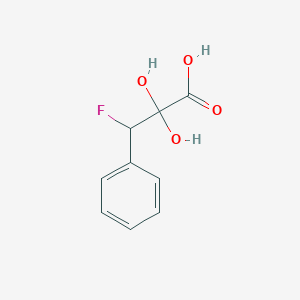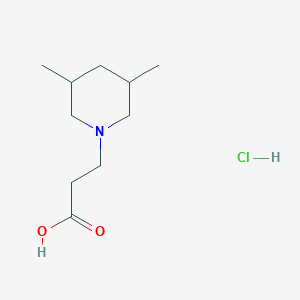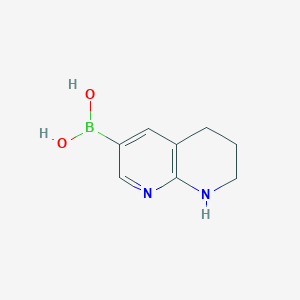
(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid is a boronic acid derivative that contains a naphthyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors to form the naphthyridine ring, followed by borylation using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the naphthyridine ring or the boronic acid group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can produce biaryl compounds, while oxidation reactions can yield boronic esters .
Applications De Recherche Scientifique
(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which (5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid exerts its effects depends on its specific application. In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity or alter molecular interactions . The naphthyridine ring can also interact with various molecular targets, potentially affecting signaling pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other boronic acid derivatives and naphthyridine-containing molecules, such as:
- (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)boronic acid
- 1,8-Naphthyridine-3-boronic acid
- 1,5-Naphthyridine derivatives
Uniqueness
(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid is unique due to the combination of the naphthyridine ring and the boronic acid group. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H11BN2O2 |
|---|---|
Poids moléculaire |
178.00 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydro-1,8-naphthyridin-3-ylboronic acid |
InChI |
InChI=1S/C8H11BN2O2/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7/h4-5,12-13H,1-3H2,(H,10,11) |
Clé InChI |
ZSRMZENBHDPCSX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(NCCC2)N=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


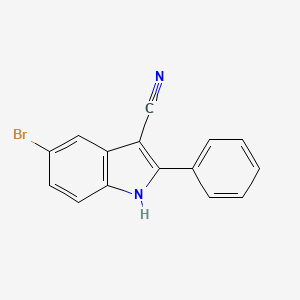
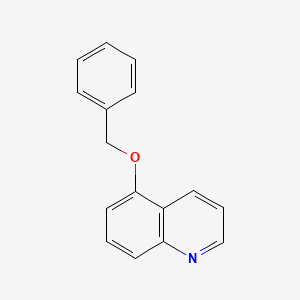
![7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028143.png)
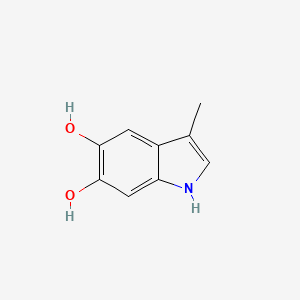
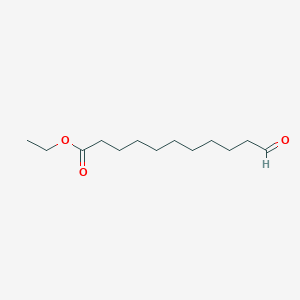

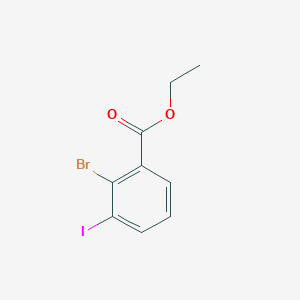
![2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol](/img/structure/B13028163.png)
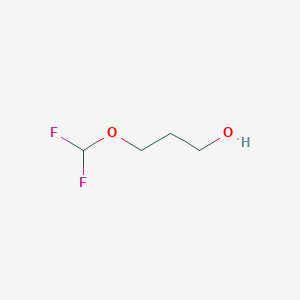
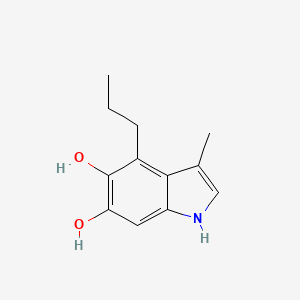
![(3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028182.png)

